molecular formula C9H12BrN B13310786 Pyridine,2-(bromomethyl)-6-propyl

Pyridine,2-(bromomethyl)-6-propyl

Cat. No.: B13310786
M. Wt: 214.10 g/mol
InChI Key: QJYGQKXCMTZKPG-UHFFFAOYSA-N
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Description

Pyridine,2-(bromomethyl)-6-propyl: is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of a bromomethyl group at the 2-position and a propyl group at the 6-position of the pyridine ring makes this compound particularly interesting for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2-methyl-6-propylpyridine: One common method involves the bromination of 2-methyl-6-propylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Comparison with Similar Compounds

    Pyridine,2-(chloromethyl)-6-propyl: Similar in structure but with a chlorine atom instead of bromine.

    Pyridine,2-(bromomethyl)-6-ethyl: Similar but with an ethyl group at the 6-position instead of a propyl group.

Uniqueness:

Biological Activity

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Pyridine, 2-(bromomethyl)-6-propyl is notable for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Pyridine, 2-(bromomethyl)-6-propyl is characterized by its bromomethyl and propyl substituents at specific positions on the pyridine ring. Its chemical structure can be represented as follows:

C1C5H7BrN\text{C}_1\text{C}_5\text{H}_7\text{BrN}

This structure influences its interactions with biological targets.

Biological Activity Overview

The biological activity of Pyridine, 2-(bromomethyl)-6-propyl encompasses various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of its key activities:

  • Antimicrobial Activity : Studies have shown that pyridine derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds with similar structures demonstrated effectiveness against Staphylococcus aureus and Escherichia coli due to their ability to disrupt bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Pyridine derivatives have been investigated for their ability to modulate inflammatory responses. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory conditions.
  • Anticancer Properties : Some pyridine derivatives have shown promise as anticancer agents. In vitro studies demonstrated that they can induce apoptosis in cancer cell lines such as breast and ovarian cancer cells by activating specific apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialStaphylococcus aureusDisruption of cell wall synthesis
Escherichia coliInhibition of cell division
Anti-inflammatoryMacrophagesInhibition of TNF-alpha and IL-6 production
AnticancerBreast cancer cellsInduction of apoptosis via caspase activation
Ovarian cancer cellsActivation of p53 pathway

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives, including 2-(bromomethyl)-6-propyl, revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.
  • Anti-inflammatory Action : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with Pyridine, 2-(bromomethyl)-6-propyl resulted in a marked decrease in the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests a potential application in treating inflammatory diseases.
  • Anticancer Activity : A recent study assessed the cytotoxic effects of Pyridine, 2-(bromomethyl)-6-propyl on various cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM against ovarian cancer cells, demonstrating its potential as a lead compound for further development in oncology therapies.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-(bromomethyl)-6-propylpyridine

InChI

InChI=1S/C9H12BrN/c1-2-4-8-5-3-6-9(7-10)11-8/h3,5-6H,2,4,7H2,1H3

InChI Key

QJYGQKXCMTZKPG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CC=C1)CBr

Origin of Product

United States

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